(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a bis(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a benzene ring.
Alkylation: Addition of bis(2-chloroethyl)amine to the nitrobenzene derivative.
Amination: Introduction of the amino group to the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to a simpler amine.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted amines, and other functionalized aromatic compounds.
Scientific Research Applications
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Another chemotherapeutic agent with structural similarities.
Uniqueness
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C14H19Cl2N3O4 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid |
InChI |
InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
VEBTZMUIBMIPCD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)CN(CCCl)CCCl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl |
Origin of Product |
United States |
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